molecular formula C21H18N2 B11834952 3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)- CAS No. 61352-08-7

3H-Indol-2-amine, 3-phenyl-3-(phenylmethyl)-

Cat. No.: B11834952
CAS No.: 61352-08-7
M. Wt: 298.4 g/mol
InChI Key: LOCQHDVMRXOGGD-UHFFFAOYSA-N
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Description

3-benzyl-3-phenyl-3H-indol-2-amine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3-phenyl-3H-indol-2-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol yields the corresponding indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-3-phenyl-3H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-3-phenyl-3H-indol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-3-phenyl-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

61352-08-7

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

3-benzyl-3-phenylindol-2-amine

InChI

InChI=1S/C21H18N2/c22-20-21(17-11-5-2-6-12-17,15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)23-20/h1-14H,15H2,(H2,22,23)

InChI Key

LOCQHDVMRXOGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3N=C2N)C4=CC=CC=C4

Origin of Product

United States

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